

Phendioxan and its Relation to 1,4-Benzodioxan Compounds: A Technical Guide

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Compound of Interest

Compound Name: *Phendioxan*

Cat. No.: *B1680296*

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Abstract

This technical guide provides an in-depth analysis of **Phendioxan**, a significant derivative of the 1,4-benzodioxan scaffold. It explores the core chemical properties, synthesis methodologies, and the pharmacological relationship between **Phendioxan** and the broader class of 1,4-benzodioxan compounds. This document details the interaction of these compounds with key biological targets, specifically α 1-adrenergic and 5-HT1A receptors, and elucidates the downstream signaling pathways. Quantitative binding affinity data is presented for comparative analysis, and generalized experimental protocols for the synthesis of related compounds are provided.

Introduction: The 1,4-Benzodioxan Scaffold

The 1,4-benzodioxan nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.^[1] This heterocyclic motif, consisting of a benzene ring fused to a 1,4-dioxan ring, serves as a versatile template for the design of ligands targeting a variety of physiological systems.^[1] Derivatives of 1,4-benzodioxan have demonstrated a wide range of pharmacological activities, including antihypertensive, antipsychotic, and potential anticancer effects.^{[2][3]} Their therapeutic potential often stems from their ability to interact with G protein-coupled receptors (GPCRs), such as adrenergic and serotonergic receptors.^[1]

Phendioxan, a notable derivative, exemplifies the targeted modification of the 1,4-benzodioxan structure to achieve specific pharmacological profiles. Its relationship to the parent scaffold is defined by the addition of a substituted aminomethyl side chain at the 2-position and a phenyl group at the 3-position of the dioxan ring. This structural elaboration is critical to its receptor binding and functional activity.

Chemical and Physical Properties

The core structure of 1,4-benzodioxan is a bicyclic ether with the molecular formula C₈H₈O₂. [4] The addition of substituents, as in the case of **Phendioxan**, significantly alters its physicochemical properties, including molecular weight, lipophilicity, and stereochemistry, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

Property	1,4-Benzodioxan	Phendioxan
Molecular Formula	C ₈ H ₈ O ₂	C ₂₅ H ₂₇ NO ₅
Molar Mass	136.15 g/mol	421.49 g/mol
Structure	A benzene ring fused to a 1,4-dioxan ring.	A 1,4-benzodioxan core with N-[2-(2,6-dimethoxyphenoxy)ethyl] and phenyl substituents.
Synonyms	2,3-dihydro-1,4-benzodioxine	N-[2-(2,6-dimethoxyphenoxy)ethyl]-2,3-dihydro-3-phenyl-1,4-benzodioxin-2-methanamine

Synthesis of 1,4-Benzodioxan Derivatives

The synthesis of 2-substituted and 2,3-disubstituted 1,4-benzodioxan derivatives, including compounds structurally related to **Phendioxan**, generally involves a multi-step process. While a specific, detailed protocol for **Phendioxan** is not readily available in the public domain, a generalized synthetic workflow can be inferred from the synthesis of analogous compounds like WB-4101.

Generalized Experimental Protocol for Synthesis of 2-Substituted 1,4-Benzodioxan Derivatives

A common strategy for the synthesis of 2-substituted 1,4-benzodioxans involves the reaction of a catechol with a suitable three-carbon synthon bearing a leaving group and the desired substituent.

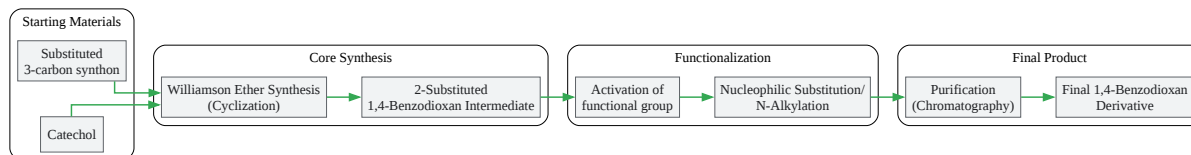
Step 1: Synthesis of the 1,4-Benzodioxan Core A typical procedure involves the Williamson ether synthesis, reacting catechol with a dihaloethane, such as 1,2-dibromoethane, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF).

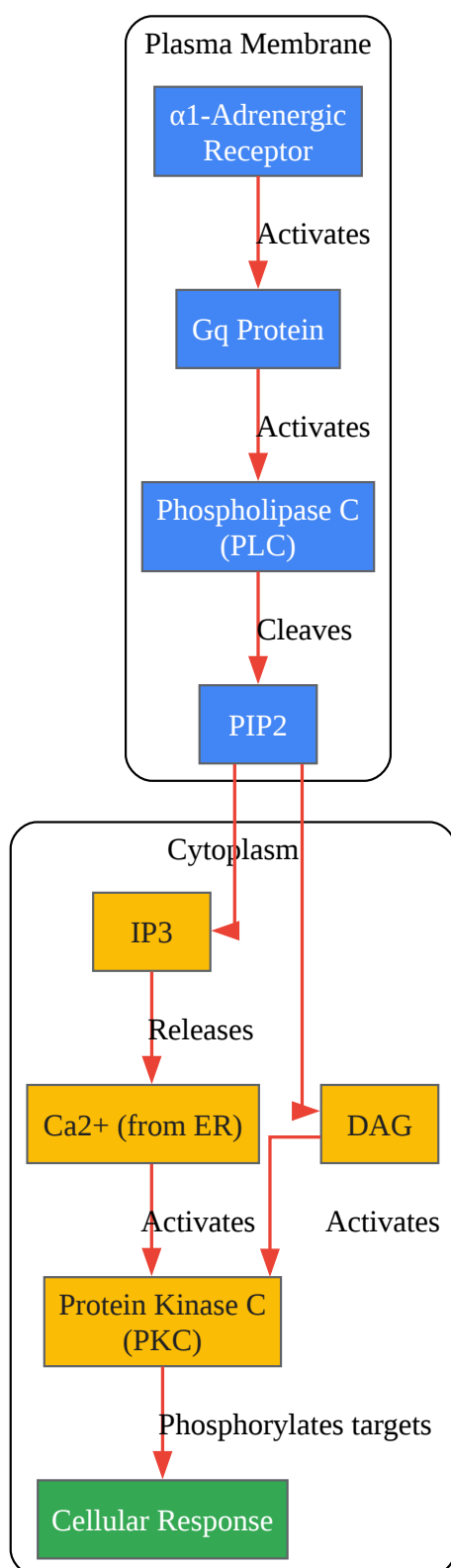
Step 2: Introduction of Substituents For 2-substituted derivatives, a common starting material is 1,4-benzodioxan-2-carboxylic acid. This can be activated and reacted with various nucleophiles to introduce diversity. For instance, the synthesis of N-substituted derivatives can be achieved by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with an appropriate sulfonyl chloride, followed by N-alkylation with a bromo-acetamide derivative.^[5]

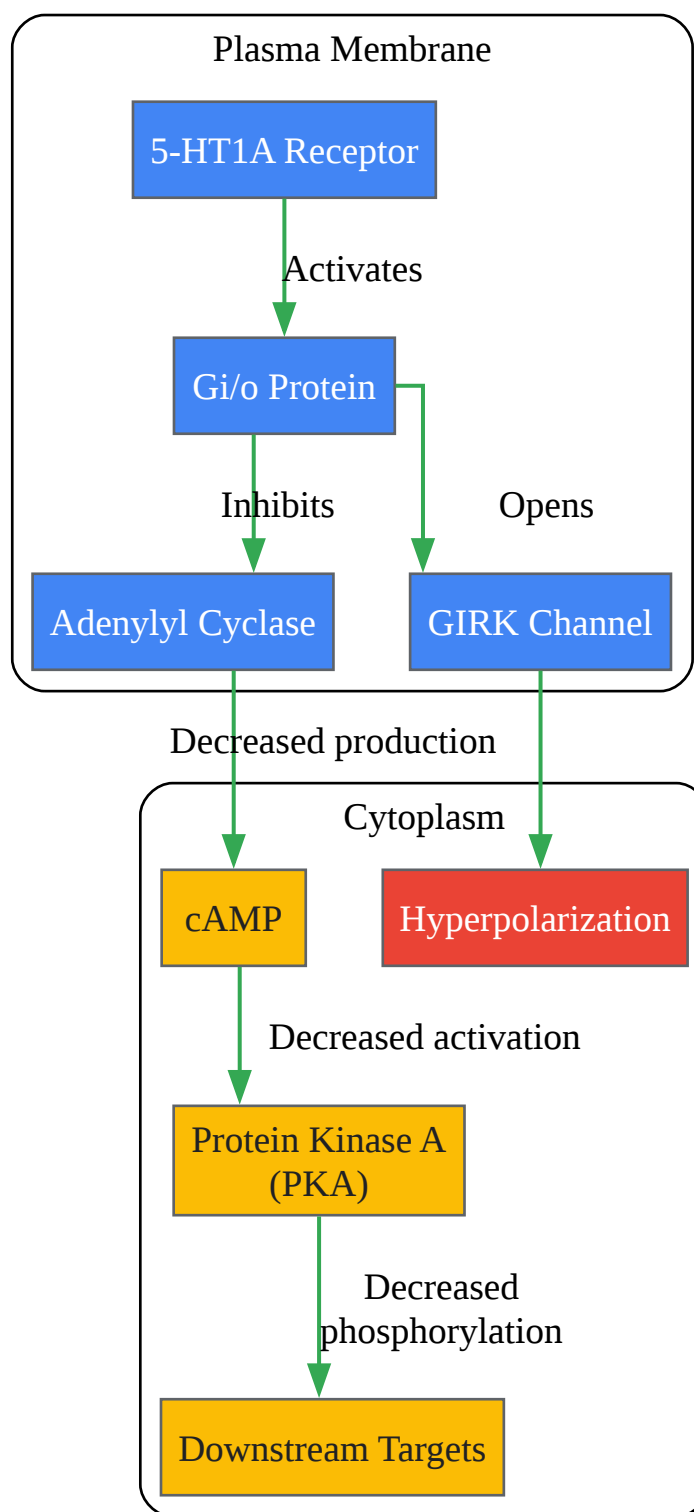
Step 3: N-Alkylation for Phendioxan-like Structures To obtain structures analogous to **Phendioxan**, a key step is the N-alkylation of a 2-aminomethyl-1,4-benzodioxan intermediate. This can be achieved by reacting the amine with a phenoxyethyl bromide derivative in the presence of a non-nucleophilic base and a polar aprotic solvent. The reaction progress is typically monitored by thin-layer chromatography (TLC).

Step 4: Purification The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or salt formation to yield the desired compound with high purity. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry.

Experimental Workflow for Synthesis of 1,4-Benzodioxan Derivatives







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